2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
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Overview
Description
2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic compound with a molecular formula of C21H25ClN2O3 This compound is characterized by its unique structure, which includes a chlorophenyl group, a purine ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the chlorophenylmethyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions such as temperature, time, and concentration of reagents are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to the accumulation of specific metabolites. This inhibition can result in various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropionamide
Uniqueness
Compared to similar compounds, 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is unique due to its specific structural features, such as the presence of the sulfanylacetamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODCLAGALYDHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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